molecular formula C26H32N4O6S2 B2842905 (Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 865162-12-5

(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2842905
CAS RN: 865162-12-5
M. Wt: 560.68
InChI Key: AXZTWLLMJIHSSG-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a carbamoyl group, a sulfonyl group, and a piperazine. Benzothiazoles are heterocyclic aromatic compounds that contain a phenyl ring and a thiazole ring. They are known for their wide range of biological activities .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been analyzed, revealing that it forms with two independent molecules in the asymmetric unit, both adopting a chair conformation. This study provides a foundation for understanding the structural properties of similar compounds (Faizi, Ahmad, & Golenya, 2016).

Biological Activity Studies

  • Antimicrobial Activities: Derivatives of ethyl piperazine-1-carboxylate have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities, demonstrating potential as antimicrobial agents against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
  • Anticancer Agents: A series of novel carbazole derivatives, starting from carbazole, have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities, highlighting the compound's potential in cancer therapy (Sharma, Kumar, & Pathak, 2014).

Synthesis of Heterocycles

  • GyrB Inhibitors: A series of thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated as Mycobacterium tuberculosis GyrB inhibitors, showing promise in the treatment of tuberculosis (Jeankumar et al., 2013).
  • Antibacterial Piperazine Derivatives: Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized, with some showing significant antibacterial activities, indicating their potential as antibacterial agents (Qi, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some benzothiazoles have been found to have inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), which could make them potentially useful in treating neurodegenerative diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Some benzothiazoles have been found to be non-toxic to certain cell lines at effective compound concentrations .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could potentially explore the synthesis of new benzothiazole derivatives and their potential applications .

properties

IUPAC Name

ethyl 4-[4-[[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6S2/c1-4-35-17-16-30-22-11-6-19(3)18-23(22)37-25(30)27-24(31)20-7-9-21(10-8-20)38(33,34)29-14-12-28(13-15-29)26(32)36-5-2/h6-11,18H,4-5,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZTWLLMJIHSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.